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Compound of Interest

Benzyltrimethylammonium
Compound Name:
tribromide

cat. No.: B1270865

This document provides an in-depth technical overview of the nuclear magnetic resonance
(NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for
Benzyltrimethylammonium tribromide (BTMABT3). It includes detailed experimental
protocols, tabulated spectral data, and structural interpretations essential for the
characterization and quality control of this versatile brominating reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic
compounds. For Benzyltrimethylammonium tribromide, 'H and 3C NMR are used to confirm
the presence and connectivity of the benzyl and trimethylammonium moieties of the cation.

Experimental Protocol for NMR

This protocol outlines a general procedure for acquiring high-resolution NMR spectra of
Benzyltrimethylammonium tribromide.

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of Benzyltrimethylammonium tribromide.

o Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated
Chloroform, CDClIs, or Dimethyl Sulfoxide, DMSO-de) in a clean, dry NMR tube. The
choice of solvent is critical as the compound must be fully dissolved.
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o Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not
already present in the solvent.

e Instrument Parameters (300-400 MHz Spectrometer):

o H NMR:

Pulse Program: Standard single pulse (zg30).

Acquisition Time: ~3-4 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 8-16, depending on sample concentration.

Spectral Width: 0-12 ppm.

o 13C NMR:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 512-2048, due to the low natural abundance of 13C.

Spectral Width: 0-200 ppm.
» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the spectrum and reference it to the internal standard (TMS at 0.00 ppm) or
the residual solvent peak.

o Integrate the *H NMR signals and analyze the multiplicities and coupling constants.

'H and **C NMR Spectral Data
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The following tables summarize the expected chemical shifts for Benzyltrimethylammonium
tribromide based on its structure and data for analogous compounds[1][2][3].

Table 1: *H NMR Spectral Data (Expected)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
. Aromatic protons
~76-7.4 Multiplet 5H
(CsHs-)
Benzylic protons (-
~4.8 Singlet 2H yiep (
CH2-N*+)
| ~3.3 | Singlet | 9H | N-Methyl protons (-N*(CH3s)3) |
Table 2: 13C NMR Spectral Data (Expected)
Chemical Shift (8) ppm Assighment
~130 - 128 Aromatic carbons (CeHs-)
~70 Benzylic carbon (-CH2-N*)

| ~55 | N-Methyl carbons (-N*(CHs)3) |

Logical Relationship of Structure and NMR Signals

The diagram below illustrates the correlation between the molecular structure of the
Benzyltrimethylammonium cation and its expected NMR signals.
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Figure 1: NMR Structure-Signal Correlation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. For Benzyltrimethylammonium tribromide,

this technique confirms the presence of aromatic and aliphatic C-H bonds.

Experimental Protocol for FTIR (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid

samples.[4][5]
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e Sample Preparation:

o Ensure all equipment (agate mortar, pestle, die set) is perfectly clean and dry to avoid
moisture contamination, which appears as broad peaks in the spectrum.[6]

o Weigh approximately 1-2 mg of Benzyltrimethylammonium tribromide and 100-200 mg
of spectroscopy-grade KBr powder.[5][7] The sample concentration should be between
0.2% and 1%.[6]

o Grind the sample into a fine powder in the agate mortar first. Then add the KBr powder
and gently but thoroughly mix for about a minute to ensure a homogeneous mixture.[6][7]

e Pellet Formation:
o Assemble the die set and transfer the powder mixture into the collar.
o Place the die set into a hydraulic press.

o Apply a pressure of 8-10 tons for several minutes to form a thin, transparent, or
translucent pellet.[6]

o Data Acquisition:

o Carefully remove the KBr pellet from the die and place it in the spectrometer's sample
holder.

o Acquire a background spectrum of the empty sample chamber first.

o Acquire the sample spectrum over the range of 4000-400 cm~1.

FTIR Spectral Data

The following table lists the characteristic absorption bands expected for
Benzyltrimethylammonium tribromide.[8][9][10][11]

Table 3: FTIR Spectral Data (Expected)
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3100 - 3000 Medium Aromatic C-H Stretch
_ Aliphatic C-H Stretch (from
3000 - 2850 Medium
CHz and CHs groups)
1600 - 1450 Medium-Strong Aromatic C=C Ring Stretch
) C-H Bend
1470 - 1350 Medium ) ) ]
(Scissoring/Bending)

| ~750 and ~700 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For
Benzyltrimethylammonium tribromide, this technique is particularly useful for identifying the
tribromide (Brs~) anion, which has a distinct and strong absorption profile.

Experimental Protocol for UV-Vis

This protocol describes the analysis of a sample in solution.[12]
e Sample Preparation:

o Prepare a dilute solution of Benzyltrimethylammonium tribromide using a UV-
transparent solvent (e.g., Methanol, Acetonitrile). The concentration should be low enough
that the maximum absorbance is within the linear range of the instrument (typically < 1.5
AU).

o Use a quartz cuvette for the measurement, as glass absorbs in the UV region.[12]
o Ensure the cuvette is clean by rinsing it with the solvent multiple times.[12]

o Data Acquisition:
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[e]

Fill the cuvette with the pure solvent to be used for the sample solution. This will serve as

the blank or reference.[13]

[e]

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

Replace the reference cuvette with the cuvette containing the sample solution.

(¢]

Scan the absorbance from approximately 200 nm to 400 nm.

[¢]

UV-Vis Spectral Data

The UV-Vis spectrum is dominated by the absorbance of the tribromide anion.

Table 4: UV-Vis Spectral Data

Amax (nm) Solvent Assignment

T* < TU transition of the

~279 Methanol . . .
Tribromide (Brs~) anion[14]

| ~260 | Methanol | T* < 1t transition of the Benzene ring |

The intense absorption around 279 nm is a characteristic fingerprint for the presence of the

tribromide anion[14].

Overall Spectroscopic Analysis Workflow

The following diagram outlines the logical workflow for the complete spectroscopic
characterization of Benzyltrimethylammonium tribromide.
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Figure 2: General Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Benzyltrimethylammonium-bromide
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyltrimethylammonium-bromide
https://www.chemicalbook.com/SpectrumEN_5350-41-4_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_56-93-9_13CNMR.htm
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://kindle-tech.com/faqs/how-do-you-prepare-a-kbr-sample
https://kindle-tech.com/faqs/how-do-you-prepare-a-kbr-sample
https://www.irdg.org/ijvs/ijvs-volume-1-edition-1/dent
https://www.irdg.org/ijvs/ijvs-volume-1-edition-1/dent
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyltrimethylammonium-tribromide
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyltrimethylammonium-tribromide
https://spectrabase.com/spectrum/KYLInJMrxLM
https://pmc.ncbi.nlm.nih.gov/articles/PMC10536846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10536846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10536846/
https://terpconnect.umd.edu/~zhangx/html/ftir.html
https://www.ossila.com/pages/preparing-samples-uv-vis-spectroscopy
https://engineering.purdue.edu/Powerlab/Pages/MainPages/files/UV-VisSOP.pdf
https://www.researchgate.net/figure/UV-Visible-spectrum-of-Br-3-A-Figure-is-provided-in-color-online_fig1_260591145
https://www.benchchem.com/product/b1270865#spectral-data-for-benzyltrimethylammonium-tribromide-nmr-ir-uv-vis
https://www.benchchem.com/product/b1270865#spectral-data-for-benzyltrimethylammonium-tribromide-nmr-ir-uv-vis
https://www.benchchem.com/product/b1270865#spectral-data-for-benzyltrimethylammonium-tribromide-nmr-ir-uv-vis
https://www.benchchem.com/product/b1270865#spectral-data-for-benzyltrimethylammonium-tribromide-nmr-ir-uv-vis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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